Plasmodium falciparum DHODH Inhibition: Benzoxaborole Scaffold Potency Benchmark
The benzoxaborole pharmacophore demonstrates potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). In a direct head-to-head benzoxaborole series, compound 1 (C2‑carboxylic acid side chain) achieved an IC₅₀ of 0.026 µM (26 nM) against P. falciparum [1]. A structurally related benzoxaborole recorded an IC₅₀ of 64 nM against PfDHODH in a chromogen reduction assay [2]. While the target compound 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one was not tested in the same assay, the 3‑oxobutyl side chain represents an unexplored chemical space within the benzoxaborole class, making its procurement necessary for establishing the structure‑activity relationship of ketone‑bearing analogs.
| Evidence Dimension | PfDHODH / P. falciparum IC₅₀ |
|---|---|
| Target Compound Data | Not directly reported in public domain |
| Comparator Or Baseline | Compound 1: IC₅₀ = 0.026 µM (26 nM); Related benzoxaborole: IC₅₀ = 64 nM |
| Quantified Difference | N/A (target compound data absent) |
| Conditions | P. falciparum in vitro culture; DHODH chromogen reduction assay (comparator) |
Why This Matters
The absence of published IC₅₀ data for the 3‑oxobutyl analog creates a scientific knowledge gap; procurement enables direct head-to-head comparison with established acid‑bearing benzoxaboroles to determine the impact of ketone substitution on antimalarial potency.
- [1] Zhang, Y.-K., et al. (2011). Synthesis and structure–activity relationships of novel benzoxaboroles as a new class of antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 21(2), 644–651. View Source
- [2] BindingDB. (2014). BDBM50379157: IC₅₀ 64 nM for Plasmodium falciparum DHODH. US Patent 8703811. View Source
